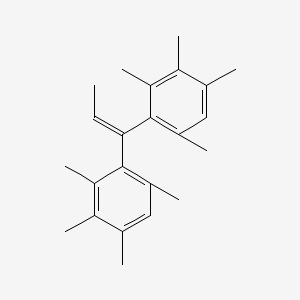
1,1'-(Prop-1-ene-1,1-diyl)bis(2,3,4,6-tetramethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Prop-1-ene-1,1-diyl)bis(2,3,4,6-tetramethylbenzene) is a chemical compound characterized by its unique structure, which includes two tetramethylbenzene rings connected by a prop-1-ene-1,1-diyl bridge
Métodos De Preparación
The synthesis of 1,1’-(Prop-1-ene-1,1-diyl)bis(2,3,4,6-tetramethylbenzene) typically involves the reaction of 2,3,4,6-tetramethylbenzene with prop-1-ene-1,1-diyl intermediates under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
1,1’-(Prop-1-ene-1,1-diyl)bis(2,3,4,6-tetramethylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
1,1’-(Prop-1-ene-1,1-diyl)bis(2,3,4,6-tetramethylbenzene) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry research.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 1,1’-(Prop-1-ene-1,1-diyl)bis(2,3,4,6-tetramethylbenzene) involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
1,1’-(Prop-1-ene-1,1-diyl)bis(2,3,4,6-tetramethylbenzene) can be compared with similar compounds such as:
1,1’-(1,3-Propanediyl)bis(2,3,4,6-tetramethylbenzene): This compound has a similar structure but with a different bridging group, leading to different chemical properties and reactivity.
1,1’-(1,2-Ethanediyl)bis(2,3,4,6-tetramethylbenzene): Another similar compound with an ethane bridge, which affects its chemical behavior and applications.
Propiedades
Número CAS |
91390-78-2 |
|---|---|
Fórmula molecular |
C23H30 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
1,2,3,5-tetramethyl-4-[1-(2,3,4,6-tetramethylphenyl)prop-1-enyl]benzene |
InChI |
InChI=1S/C23H30/c1-10-21(22-15(4)11-13(2)17(6)19(22)8)23-16(5)12-14(3)18(7)20(23)9/h10-12H,1-9H3 |
Clave InChI |
PVVYPLSSINXFAV-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C1=C(C=C(C(=C1C)C)C)C)C2=C(C=C(C(=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14368144.png)

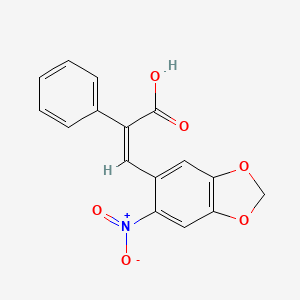

![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
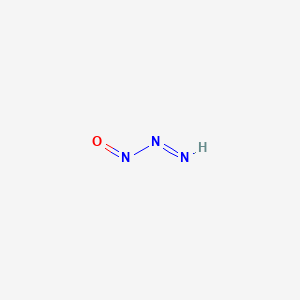
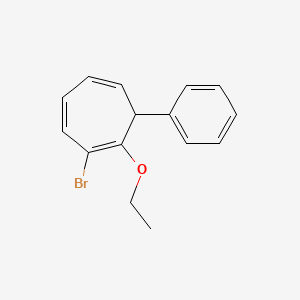
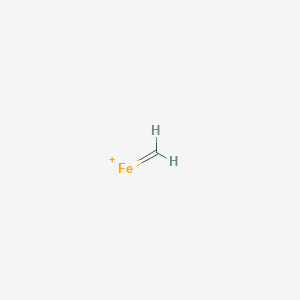
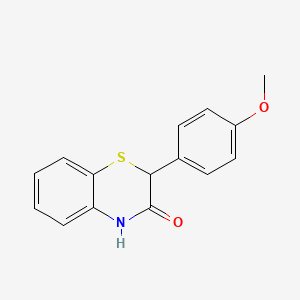
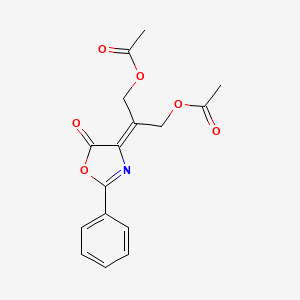
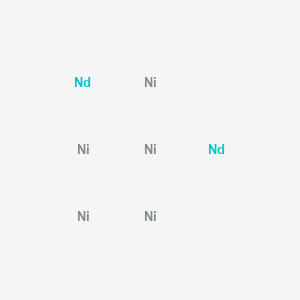
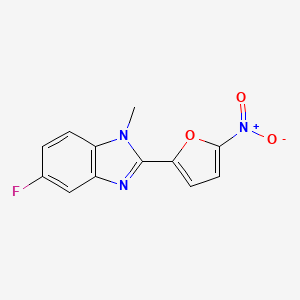
![N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14368219.png)
